![molecular formula C11H12Cl2N2O2S B5717810 N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]butanamide](/img/structure/B5717810.png)
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]butanamide is a chemical compound with the molecular formula C11H12Cl2N2O2S It is known for its unique structure, which includes a dichlorohydroxyphenyl group and a carbamothioyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]butanamide typically involves the reaction of 3,5-dichloro-4-hydroxyaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The intermediate product is then treated with thiocarbamoyl chloride to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichloro and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichloro and hydroxy groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The carbamothioyl group may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-3,5-dichloro-4-hydroxyphenyl-1,4-benzoquinone imine: Shares the dichloro and hydroxyphenyl groups but differs in its overall structure and reactivity.
N-(3,5-dichloro-4-hydroxyphenyl)-4-(2,4-dichlorophenoxy)butanamide: Contains additional dichlorophenoxy groups, leading to different chemical properties and applications.
Uniqueness
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2S/c1-2-3-9(16)15-11(18)14-6-4-7(12)10(17)8(13)5-6/h4-5,17H,2-3H2,1H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNKHPWPOOFVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=C(C(=C1)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

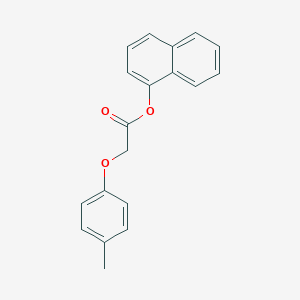
![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)
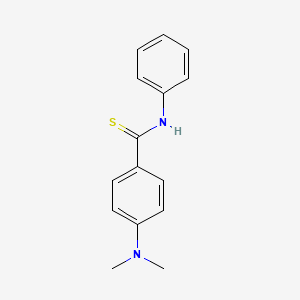
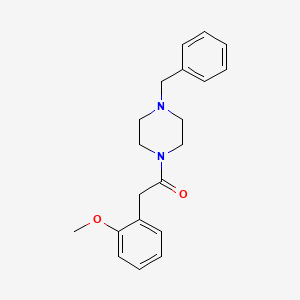
![3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5717789.png)
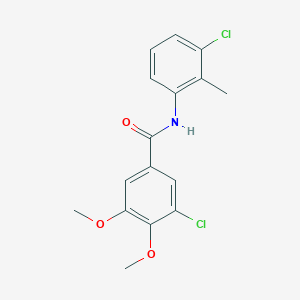
![(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE](/img/structure/B5717798.png)
![Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate](/img/structure/B5717801.png)
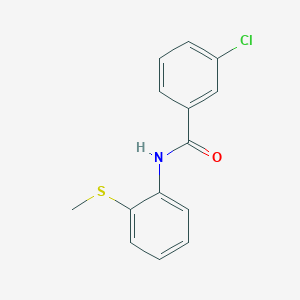
![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)
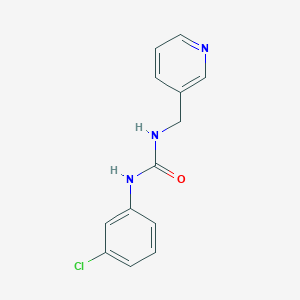
![N-[(4-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B5717831.png)
![N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-6-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5717833.png)
